molecular formula C8H17BrN2S B2685403 (Hept-6-en-1-ylsulfanyl)methanimidamide hydrobromide CAS No. 1909348-23-7

(Hept-6-en-1-ylsulfanyl)methanimidamide hydrobromide

Cat. No.: B2685403
CAS No.: 1909348-23-7
M. Wt: 253.2
InChI Key: HZOKFYSYBCWVKB-UHFFFAOYSA-N
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Description

(Hept-6-en-1-ylsulfanyl)methanimidamide hydrobromide is a chemical compound with the molecular formula C8H17BrN2S and a molecular weight of 253.21 g/mol . This compound is known for its unique structure, which includes a hept-6-en-1-ylsulfanyl group attached to a methanimidamide moiety, and is commonly used in various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Hept-6-en-1-ylsulfanyl)methanimidamide hydrobromide typically involves the reaction of hept-6-en-1-ylsulfanyl with methanimidamide in the presence of hydrobromic acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of industrial reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: (Hept-6-en-1-ylsulfanyl)methanimidamide hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(Hept-6-en-1-ylsulfanyl)methanimidamide hydrobromide is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of (Hept-6-en-1-ylsulfanyl)methanimidamide hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Hept-6-en-1-ylsulfanyl derivatives: Compounds with similar sulfanyl groups but different substituents.

    Methanimidamide derivatives: Compounds with variations in the methanimidamide moiety.

Uniqueness: (Hept-6-en-1-ylsulfanyl)methanimidamide hydrobromide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity or biological activity is desired .

Properties

IUPAC Name

hept-6-enyl carbamimidothioate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2S.BrH/c1-2-3-4-5-6-7-11-8(9)10;/h2H,1,3-7H2,(H3,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOKFYSYBCWVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCSC(=N)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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